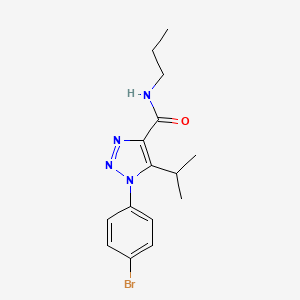
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound with a multi-functional structure. The presence of isoindoline, piperidine, and thiadiazole moieties gives this compound a unique set of properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves multiple steps:
Formation of the Thiadiazole Ring: : Typically, 2-amino-1,3,4-thiadiazole is synthesized through the reaction of thiosemicarbazide with formic acid under reflux conditions.
Piperidine Attachment: : The next step involves the attachment of the thiadiazole ring to piperidine. This can be achieved by reacting 2-amino-1,3,4-thiadiazole with 4-hydroxypiperidine in the presence of a base such as potassium carbonate in a polar solvent.
Formation of Isoindoline Moiety: : The isoindoline ring is formed through the reaction of the intermediate with phthalic anhydride under acidic conditions.
Industrial Production Methods
While laboratory synthesis provides a detailed pathway for small-scale production, industrial-scale synthesis of this compound would require optimization of reaction conditions to enhance yield and purity. This might include:
Catalyst Optimization: : Utilizing catalysts to increase reaction rates.
Solvent Selection: : Choosing solvents that maximize product solubility and minimize waste.
Temperature and Pressure Control: : Precise control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the piperidine ring, to form N-oxide derivatives.
Reduction: : The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are used.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Electrophilic reagents such as alkyl halides or acyl chlorides are typically used under basic conditions.
Major Products Formed
N-oxide derivatives: from oxidation.
Isoindoline derivatives: from reduction.
Various substituted thiadiazole derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Biology: : Due to its unique structure, it is studied for its interaction with biological macromolecules, including enzymes and receptors.
Medicine: : Research is ongoing into its potential as a therapeutic agent, particularly in its ability to modulate biological pathways linked to diseases.
Industry: : It is explored for use in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
Mechanism: : The exact mechanism depends on the specific biological target. Generally, the thiadiazole ring can interact with enzymes or receptors, inhibiting or modulating their activity.
Molecular Targets and Pathways: : Potential targets include kinases and proteases, where the compound may interfere with enzymatic activity, thereby affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
Similar Compounds: : 2-(2-(4-(Benzylthio)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, 2-(2-(4-(Phenylsulfonyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione.
Uniqueness: : The presence of the 1,3,4-thiadiazole moiety distinguishes it from other piperidinyl-isoindoline derivatives. This moiety is known for its unique electronic properties and ability to form stable complexes with metals.
Eigenschaften
IUPAC Name |
2-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-14(9-21-15(23)12-3-1-2-4-13(12)16(21)24)20-7-5-11(6-8-20)25-17-19-18-10-26-17/h1-4,10-11H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQOWUNPBKDOIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2413094.png)





![N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B2413102.png)




